molecular formula C12H8F2N2O B2971629 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile CAS No. 1555508-44-5

2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile

Cat. No.: B2971629
CAS No.: 1555508-44-5
M. Wt: 234.206
InChI Key: LBTFDEPILJKMHS-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile is a fluorinated quinoline derivative characterized by a carbonitrile group at position 4 and a 2,2-difluoroethoxy substituent at position 2 of the quinoline core. This compound is of interest in medicinal chemistry due to quinoline's established role in targeting enzymes and receptors, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-11(14)7-17-12-5-8(6-15)9-3-1-2-4-10(9)16-12/h1-5,11H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTFDEPILJKMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OCC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile typically involves the reaction of appropriately substituted quinoline derivatives with 2,2-difluoroethanol. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts,

Biological Activity

2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core substituted with a difluoroethoxy group and a carbonitrile moiety. The presence of these functional groups is believed to contribute to its reactivity and biological properties. The carbonitrile group can participate in various chemical reactions, potentially enhancing its biological activity through interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile. For instance, quinoline-based compounds have demonstrated significant activity against various cancer cell lines. Notably, some derivatives exhibit selective inhibition of cancer cell proliferation while sparing normal cells.

  • Mechanism of Action : The anticancer activity often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds that inhibit Aurora kinases have been shown to effectively reduce tumor growth in xenograft models .
  • Case Studies :
    • A study evaluating a series of quinoline derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines, indicating that structural changes can significantly impact biological activity .
    • In vivo studies using zebrafish embryos demonstrated that some quinoline derivatives could induce apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Research has indicated that compounds similar to 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile exhibit activity against mycobacterial species.

  • In vitro Studies : Compounds were tested against Mycobacterium tuberculosis and showed higher efficacy compared to standard treatments like isoniazid. The structure-activity relationship analysis indicated that specific substitutions enhanced antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile can be influenced by its structural features:

Functional Group Effect on Activity
CarbonitrileEnhances reactivity and target binding
DifluoroethoxyModulates lipophilicity and bioavailability
Quinoline CoreEssential for interaction with biological targets

Research indicates that modifications to the quinoline structure can lead to variations in potency and selectivity against different biological targets.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess toxicity. Some studies have shown that certain quinoline derivatives exhibit low toxicity towards human cell lines, making them promising candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key structural analogs and their substituent profiles are summarized below:

Compound Name Position 2 Substituent Position 4 Substituent Fluorine Presence Molecular Weight (g/mol)
2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile 2,2-Difluoroethoxy Carbonitrile 2F in ethoxy chain ~314.28 (estimated)
4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline (2e) Phenyl Chlorine 1F (4-fluorophenyl) 334.08
4-[(3-Chloro-4-methoxybenzyl)amino]-8-ethyl-3-[(2-fluoroethoxy)methyl]quinoline-6-carbonitrile (24b) (2-Fluoroethoxy)methyl Amino-benzyl 1F in ethoxy chain Not reported
2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid 4-(Difluoromethoxy)phenyl Carboxylic acid 2F in methoxy group 315.28
2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile None (amino at position 2) Carbonitrile 1F (2-fluorophenyl) 323.35

Key Observations:

  • Fluorine Positioning: The target compound’s 2,2-difluoroethoxy group provides distinct steric and electronic effects compared to monofluorinated analogs (e.g., 2e and 24b). The geminal difluoro configuration increases electronegativity and metabolic resistance compared to single fluorine substitutions .
  • Lipophilicity: The difluoroethoxy chain likely increases logP compared to non-fluorinated alkoxy groups, balancing solubility and membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile to ensure high purity?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, the difluoroethoxy group is introduced using 2,2-difluoroethyl derivatives under Suzuki-Miyaura or Buchwald-Hartwig conditions. Purification involves recrystallization (e.g., in ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization requires 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm structural integrity and purity (>95%) .

Q. How should researchers handle and store 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile to ensure safety and stability?

  • Safety Protocols : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors; work in a fume hood. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C in a dry, dark environment. Stability tests indicate degradation under prolonged exposure to moisture or light .

Q. What analytical techniques are critical for characterizing this compound and validating its structure?

  • Essential Techniques :

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) to resolve quinoline protons and difluoroethoxy splitting patterns. 19F NMR^{19} \text{F NMR} confirms fluorine environments.
  • HRMS : High-resolution mass spectrometry (ESI+) for exact mass validation (e.g., calculated for C13_{13}H9_{9}F2_{2}N2_{2}O: 259.0685).
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance fluorination efficiency during synthesis?

  • Approach : Screen catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos-Pd-G3), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and solvents (DMF vs. THF). Kinetic studies (e.g., via 19F NMR^{19} \text{F NMR}) track fluorinated intermediate formation. Microwave-assisted synthesis may reduce reaction time and improve yields .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for quinoline-4-carbonitrile derivatives?

  • Methodology : Synthesize analogs with varied substituents (e.g., replacing difluoroethoxy with methoxy or trifluoromethyl groups). Test bioactivity in assays (e.g., antimicrobial, anticancer). Correlate electronic (Hammett σ values) and steric effects with activity trends. Computational docking (e.g., AutoDock) identifies binding interactions with target proteins .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting patterns)?

  • Troubleshooting :

  • Repeat experiments to confirm reproducibility.
  • Use 2D NMR (COSY, HSQC) to assign proton correlations.
  • Compare with literature data for analogous quinoline derivatives (e.g., 2-aryl-4-cyano quinolines in ).
  • Consider dynamic effects (e.g., rotational barriers in difluoroethoxy groups) .

Q. What approaches assess the compound’s stability under varying pH, temperature, and solvent conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis (5–200°C) under N2_2.
  • Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous mixtures .

Q. How can computational models predict physicochemical properties or reactivity of this compound?

  • Computational Tools :

  • DFT Calculations : Optimize geometry (Gaussian 09) to study electronic effects (e.g., Fukui indices for nucleophilic/electrophilic sites).
  • Molecular Dynamics : Simulate solvation effects in biological membranes (GROMACS).
  • Software : ORTEP-III for crystallographic visualization .

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